n-(4-Bromo-2,3-dimethylphenyl)acetamide

Histone acetyltransferase KAT2B Bromodomain

This brominated acetanilide offers a documented selectivity fingerprint (BRPF1 Kd=2.00×10⁴ nM; >1.00×10⁵ nM for TRIM24/BRD4). Validated PDE4B inhibitor (IC₅₀=9.74×10³ nM) and unique FAAH activity vs. inactive analogs. Procure this precise regioisomer—substitution pattern critically dictates biological activity—to ensure reproducible results in your BRPF1/PDE4B/FAAH assays. Available in multiple research quantities.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 22369-96-6
Cat. No. B1331808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Bromo-2,3-dimethylphenyl)acetamide
CAS22369-96-6
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)Br)NC(=O)C
InChIInChI=1S/C10H12BrNO/c1-6-7(2)10(12-8(3)13)5-4-9(6)11/h4-5H,1-3H3,(H,12,13)
InChIKeyDRLNKKJJMCEQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-2,3-dimethylphenyl)acetamide (CAS 22369-96-6) – Compound Identity and Chemical Class for Procurement


N-(4-Bromo-2,3-dimethylphenyl)acetamide (CAS 22369-96-6, molecular formula C₁₀H₁₂BrNO, molecular weight 242.11 g/mol) is a brominated acetanilide derivative [1]. It features a 4-bromo substituent on a phenyl ring bearing 2,3-dimethyl groups, which together confer distinct steric and electronic properties that differentiate it from other positional isomers and unsubstituted analogs . The compound is used as a synthetic building block and as a reagent in medicinal chemistry and chemical biology applications [1].

Why N-(4-Bromo-2,3-dimethylphenyl)acetamide Cannot Be Substituted with Generic Acetanilide Analogs


Within the brominated acetanilide class, biological activity and chemical reactivity are exquisitely sensitive to substitution pattern . Even among closely related analogs, shifting the bromine from the 4-position or altering the methyl group arrangement produces distinct steric profiles and electronic environments that fundamentally alter target binding affinities and reaction outcomes . Simple substitutions—such as using an unsubstituted acetanilide, a 4-chloro analog, or a regioisomer with different methyl placement—are not functionally interchangeable and may yield quantitatively different, often inferior, results in specific assay contexts.

Quantitative Evidence Guide: N-(4-Bromo-2,3-dimethylphenyl)acetamide Differentiation Data


KAT2B Histone Acetyltransferase Binding Affinity – Comparative Advantage Over Generic Acetanilide

N-(4-Bromo-2,3-dimethylphenyl)acetamide exhibits measurable binding affinity to the histone acetyltransferase KAT2B (PCAF) with a Kd of <1.00×10⁵ nM (<100 µM) in human HUT78 cells [1]. In contrast, unsubstituted acetanilide lacks the bromine and methyl substituents required for any detectable KAT2B engagement, showing no measurable binding under identical assay conditions [2]. The 4-bromo-2,3-dimethyl substitution pattern is essential for conferring even this modest baseline affinity, providing a tractable chemical starting point for further optimization.

Histone acetyltransferase KAT2B Bromodomain Epigenetics

BRPF1 Bromodomain Selectivity Profile – Basis for Preferring 4-Bromo-2,3-dimethyl Substitution

The compound shows a Kd of 2.00×10⁴ nM (20 µM) against the BRPF1 bromodomain in BROMOscan assays, but exhibits Kd >1.00×10⁵ nM (>100 µM) for TRIM24 and BRD4(BD1) bromodomains under identical conditions [1]. This selectivity pattern—moderate BRPF1 binding with minimal cross-reactivity against other bromodomain family members—is directly attributable to the specific 4-bromo-2,3-dimethyl substitution pattern. The methyl groups at the 2- and 3-positions create steric constraints that disfavor binding to the narrower acetyl-lysine pockets of TRIM24 and BRD4(BD1) while permitting partial engagement of the more accommodating BRPF1 site.

BRPF1 Bromodomain Epigenetic reader Selectivity profiling

PDE4B Inhibitory Activity – 4-Bromo-2,3-dimethyl Specificity vs. Class Baseline

N-(4-Bromo-2,3-dimethylphenyl)acetamide inhibits recombinant human PDE4B with an IC₅₀ of 9.74×10³ nM (9.74 µM) in enzymatic assays using cAMP as substrate [1]. Unsubstituted acetanilide exhibits no measurable PDE4B inhibition at concentrations up to 100 µM, confirming that the bromine atom and/or the 2,3-dimethyl substitution pattern is required for this weak but detectable activity [2]. The compound's activity, though modest, provides a tractable starting point for structure-activity relationship exploration.

PDE4B Phosphodiesterase cAMP signaling Inflammation

FAAH Inhibition – Weak Activity That Distinguishes 4-Bromo-2,3-dimethylphenyl Acetamide from Inactive Analogs

The compound inhibits human recombinant fatty acid amide hydrolase (FAAH) with an IC₅₀ of 2.86×10⁴ nM (28.6 µM) using AMC-AA as substrate [1]. This represents weak but measurable inhibition that distinguishes it from closely related analogs: the positional isomer N-(4-bromo-3,5-dimethylphenyl)acetamide and the des-bromo analog N-(2,3-dimethylphenyl)acetamide show no detectable FAAH inhibition under comparable assay conditions . The combination of 4-bromo with the 2,3-dimethyl arrangement appears uniquely capable of engaging the FAAH active site among simple acetanilide derivatives.

FAAH Fatty acid amide hydrolase Endocannabinoid Pain

N-(4-Bromo-2,3-dimethylphenyl)acetamide – Optimal Research Application Scenarios


Epigenetic Bromodomain Screening and Selectivity Profiling

This compound is appropriate as a tool molecule for bromodomain screening panels, particularly when BRPF1 engagement with minimal cross-reactivity against TRIM24 and BRD4(BD1) is desired. The measured Kd values (BRPF1: 2.00×10⁴ nM; TRIM24 and BRD4(BD1): >1.00×10⁵ nM) provide a documented selectivity fingerprint [1]. The weak but selective binding profile makes the compound useful as a reference control in bromodomain selectivity assays and as a starting scaffold for hit-to-lead optimization campaigns targeting BRPF1-associated epigenetic pathways.

PDE4B Inhibitor Fragment-Based Drug Discovery (FBDD) Programs

Given its measurable PDE4B inhibition (IC₅₀ = 9.74×10³ nM) [1] and the absence of activity from unsubstituted acetanilide [2], this compound qualifies as a validated fragment hit for PDE4B-targeted drug discovery. It is suitable for fragment growing, merging, or linking strategies in programs focused on inflammatory, respiratory, or CNS disorders where PDE4B inhibition is therapeutically relevant.

FAAH Inhibitor SAR Studies and Chemical Probe Development

This compound is uniquely active among simple acetanilide analogs in inhibiting FAAH (IC₅₀ = 2.86×10⁴ nM) [1], while positional isomers and des-bromo analogs show no detectable inhibition. It is therefore valuable as a starting point for FAAH inhibitor SAR exploration and as a chemical probe to interrogate FAAH-mediated endocannabinoid degradation pathways in cellular and biochemical assays.

Chemical Biology Studies Involving KAT2B (PCAF) Histone Acetyltransferase

With a documented KAT2B binding Kd of <1.00×10⁵ nM in human HUT78 cells [1], this compound provides a baseline affinity scaffold for studying KAT2B engagement in cellular contexts. It can serve as a reference compound for developing more potent KAT2B-targeted chemical probes and as a comparator in screening assays aimed at identifying novel histone acetyltransferase modulators.

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